
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is a chemical compound with the molecular formula C12H9F3O3. It is known for its unique structure, which includes both methoxy and trifluoromethoxy groups attached to a naphthalene ring.
Métodos De Preparación
The synthesis of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The process begins with the preparation of a naphthalene derivative, which is then functionalized to introduce the methoxy group at the 6-position.
Análisis De Reacciones Químicas
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxylated or deoxygenated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial activity.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial cell death . Molecular docking studies have shown that this compound can effectively bind to the active site of these enzymes, highlighting its potential as a novel antibacterial agent .
Comparación Con Compuestos Similares
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can be compared with other naphthalene derivatives that possess similar functional groups. Some similar compounds include:
6-Methoxy-2-naphthol: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-Trifluoromethoxy-2-naphthol: This compound lacks the methoxy group at the 6-position, which can influence its reactivity and applications.
6-Methoxy-3-(trifluoromethyl)naphthalene:
The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique, providing a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H9F3O3 |
|---|---|
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3 |
Clave InChI |
BQVDPNXAQFNVKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


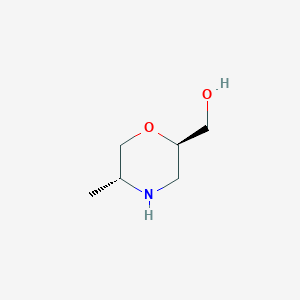
![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
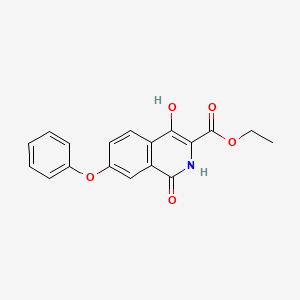
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)

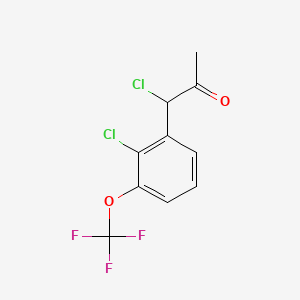

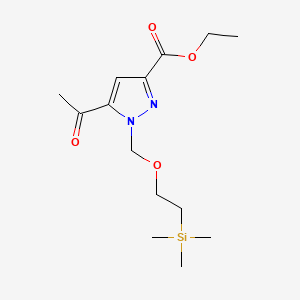


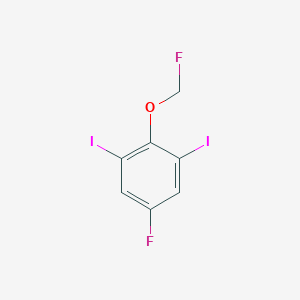
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
